1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
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Description
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific type of enzyme, making it useful in various biochemical and physiological studies.
Scientific Research Applications
Urea-Fluoride Interaction
1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride has been studied for its interaction with various oxoanions. A study by Boiocchi et al. (2004) showed that this compound interacts through hydrogen bonding to form bright yellow complexes with varying stability based on the basicity of the anion. The study also explored the interaction with fluoride ions, where initial hydrogen bonding progresses to urea deprotonation due to HF2- formation (Boiocchi et al., 2004).
Hydrogel Formation
Lloyd and Steed (2011) researched the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, closely related to the compound . They found that these gels' morphology and rheology depend on the anion identity, highlighting a method to tune the gels' physical properties (Lloyd & Steed, 2011).
Chemotherapeutic Comparison
In a study by Zeller, Eisenbrand, and Fiebig (1979), variants of nitrosoureas, including 1-(2-chloroethyl)-1-nitroso-3-(1-piperidino)-urea, were compared for their chemotherapeutic activity against rat leukemia. This research provided insights into the therapeutic efficacy and potential clinical applications of similar compounds (Zeller, Eisenbrand & Fiebig, 1979).
Inhibition of Soluble Epoxide Hydrolase
Research on 1,3-disubstituted ureas with piperidyl moiety, like 1-aryl-3-(1-acylpiperidin-4-yl)urea, was conducted by Rose et al. (2010). These compounds were synthesized and studied as inhibitors of human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and therapeutic potential in reducing hyperalgesia (Rose et al., 2010).
Urea-Derived Mannich Bases in Corrosion Inhibition
Jeeva et al. (2015) synthesized Mannich bases like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea to explore their use as corrosion inhibitors. Their study showed that these compounds effectively inhibit corrosion of mild steel in hydrochloric acid, demonstrating a practical application in materials science (Jeeva et al., 2015).
properties
IUPAC Name |
1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWWTWACCSOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride |
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